molecular formula C8H6ClNO4S B568004 5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride CAS No. 1227465-58-8

5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride

Cat. No. B568004
M. Wt: 247.649
InChI Key: YXMVUZPGYIFYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals . The sulfonyl chloride group (-SO2Cl) is a common functional group in organic chemistry, known for its reactivity.


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzoxazole core with a methyl group at the 5-position and a sulfonyl chloride group at the 6-position. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The sulfonyl chloride group is highly reactive and can participate in a variety of reactions, including substitution and addition reactions . The reactivity of the benzoxazole portion would depend on the specific substituents and reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and substituents. Generally, benzoxazoles are stable compounds with high melting points. Sulfonyl chlorides are reactive and can be hydrolyzed to give sulfonic acids .

Scientific Research Applications

Synthesis and Transformations

5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is utilized in the synthesis and transformation of complex molecules. For instance, derivatives of benzoxazoles and benzothiazoles are synthesized through reactions with chlorosulfonic acid, leading to sulfonyl chlorides that react further with water, alcohols, and amines to produce sulfonic acids, esters, and amides, showcasing the compound's versatility in creating diverse chemical structures (Dushamov et al., 2020).

Microbiological Activity

Compounds derived from 5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride show significant microbiological activity. Synthesized derivatives have been tested against various bacteria strains, including Staphylococcus aureus and Streptococcus pneumoniae, displaying notable antibacterial properties. This application highlights the potential of such compounds in the development of new antibacterial agents (Daci-Ajvazi et al., 2011).

Synthesis of Polymeric Materials

The chemical is also involved in the synthesis of novel polymeric materials. For example, aromatic polyamide-hydrazides containing sulfone-ether linkages have been synthesized using derivatives of 5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride. These polymers exhibit good solubility in common organic solvents and have potential applications in various industrial and technological fields due to their mechanical strength and hydrophilicity (Mohamed & Fahmy, 2009).

Anticancer and Enzyme Inhibitory Activity

Further research has explored the anticancer and enzyme inhibitory activities of derivatives. Certain synthesized compounds have shown promising results in inhibiting COX-2 and 5-LOX enzymes, indicating potential applications in the development of anti-inflammatory and anticancer agents (Reddy & Rao, 2008). Additionally, some derivatives exhibit potent cytotoxic activity against various human cancer cells, underlining their significance in cancer research (Pilyo et al., 2020).

Novel Heterocyclic Systems

The reactivity of 5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride facilitates the synthesis of novel heterocyclic systems. These systems are valuable in creating new compounds with potential applications in pharmaceuticals and material science. The ability to form complex heterocyclic structures through reactions with various nucleophiles showcases the compound's utility in expanding the chemical diversity for research and development purposes (Kornienko et al., 2014).

Safety And Hazards

Sulfonyl chlorides are generally corrosive and can cause burns and eye damage. They should be handled with care. Specific safety data would depend on the exact structure of the compound .

Future Directions

The future directions for this compound would depend on its specific applications. Given the biological activity of many benzoxazoles, it could be interesting to explore its potential uses in medicinal chemistry .

properties

IUPAC Name

5-methyl-2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4S/c1-4-2-5-6(14-8(11)10-5)3-7(4)15(9,12)13/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMVUZPGYIFYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)Cl)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679568
Record name 5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride

CAS RN

1227465-58-8
Record name 5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.